
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) is a synthetic steroid derivative of progesterone. It is a potent mineralocorticoid and is known for its significant biological activity. This compound is structurally related to other corticosteroids and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) typically involves multiple steps starting from progesterone. The process includes hydroxylation, acetylation, and esterification reactions. Key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Acetylation: Acetylation of hydroxyl groups to form acetate esters.
Esterification: Formation of the 2-acetoxypropionate ester at the 21-position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) is used in various scientific research fields:
Chemistry: As a precursor for the synthesis of other steroid derivatives.
Biology: Studying the effects of corticosteroids on cellular processes.
Medicine: Investigating its potential therapeutic uses in treating conditions like inflammation and hormonal imbalances.
Industry: Used in the production of pharmaceuticals and as a reference compound in analytical studies.
Wirkmechanismus
The compound exerts its effects by binding to specific receptors in the body, such as mineralocorticoid receptors. This binding triggers a cascade of molecular events, leading to changes in gene expression and cellular function. The pathways involved include the regulation of electrolyte balance and modulation of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11beta-Hydroxyprogesterone: A naturally occurring steroid with similar biological activity.
17alpha-Hydroxyprogesterone: Another steroid derivative with distinct functional groups.
21-Deoxycorticosterone: A related compound with potent mineralocorticoid activity.
Uniqueness
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) is unique due to its specific esterification at the 21-position, which enhances its biological activity and stability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
75227-97-3 |
|---|---|
Molekularformel |
C28H37O9- |
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-17-(3-acetyloxy-3-carboxybutanoyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetate |
InChI |
InChI=1S/C28H38O9/c1-15(29)37-27(4,24(35)36)13-21(32)28(14-22(33)34)10-8-19-18-6-5-16-11-17(30)7-9-25(16,2)23(18)20(31)12-26(19,28)3/h11,18-20,23,31H,5-10,12-14H2,1-4H3,(H,33,34)(H,35,36)/p-1/t18-,19-,20-,23+,25-,26-,27?,28-/m0/s1 |
InChI-Schlüssel |
SJNVLANCQVTUBW-LYNRDBQISA-M |
Isomerische SMILES |
CC(=O)OC(C)(CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)CC(=O)[O-])C(=O)O |
Kanonische SMILES |
CC(=O)OC(C)(CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)CC(=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




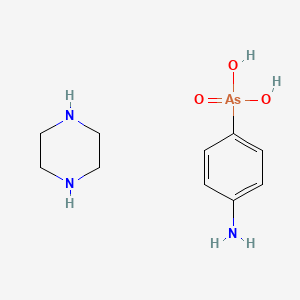
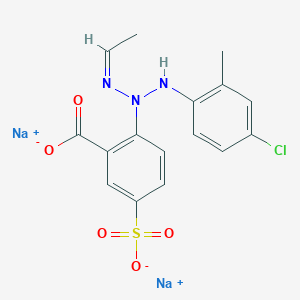

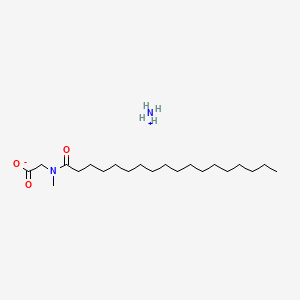
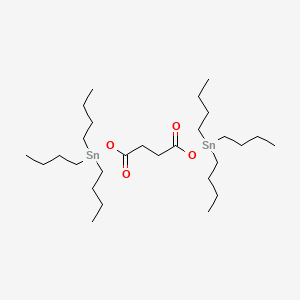
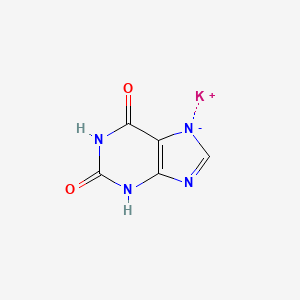
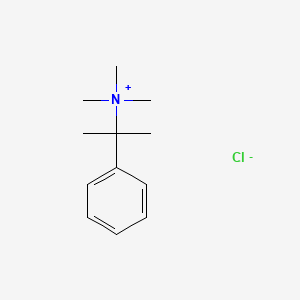
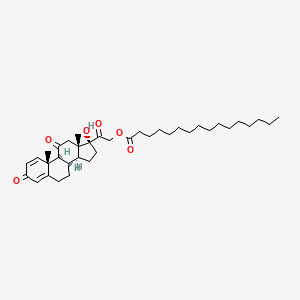


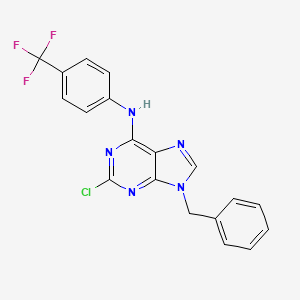
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
